Methyl 4-amino-3-hydroxybutanoate hydrochloride
Overview
Description
Synthesis Analysis
A novel enzymatic synthesis process for producing 4-hydroxyisoleucine, a compound structurally related to Methyl 4-amino-3-hydroxybutanoate, involves a two-step process starting from acetaldehyde and alpha-ketobutyrate. This process highlights the potential for biocatalytic approaches in synthesizing complex amino acids and related compounds (Smirnov et al., 2007).
Molecular Structure Analysis
The X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component structurally similar to Methyl 4-amino-3-hydroxybutanoate, provides insight into the stereochemical configuration of these types of compounds. The analysis confirms the (2S, 3R)-configuration, demonstrating the utility of X-ray crystallography in determining the stereochemistry of amino acids and their derivatives (Nakamura et al., 1976).
Chemical Reactions and Properties
The synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids reveals the compounds' potential as substrates and inhibitors for enzymes such as gamma-aminobutyric acid aminotransferase. This research illuminates the chemical reactivity and potential biological relevance of compounds structurally related to Methyl 4-amino-3-hydroxybutanoate (Silverman et al., 1986).
Physical Properties Analysis
Vibrational spectroscopy and molecular docking studies on related compounds provide insights into the physical properties, including stability and reactivity under various conditions. These studies can guide the development of new materials and drugs based on the molecular framework of Methyl 4-amino-3-hydroxybutanoate (Rizwana et al., 2020).
Scientific Research Applications
Synthesis of Biologically Active Substances : Research has demonstrated that the baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates can selectively afford erythro-hydroxy esters and (R)-hydroxy esters, which can be further converted into biologically active substances like sperabillin (Hashiguchi, Kawada, & Natsugari, 1992).
Role in Bestatin Inhibition : The crystallized hydrobromide of 3-amino-2-hydroxy-4-phenylbutanoic acid, a related compound, has been found to possess a (2S, 3R)-configuration, confirming its role in bestatin inhibition of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
Potential in Pharmacology : A study showed the conversion of 4-amino-3-phenylbutanoic acid into tetrazole-containing derivatives, highlighting its potential in pharmaceutical applications (Putis, Shuvalova, & Ostrovskii, 2008).
Inhibitors of Acyl-CoA Binding Enzymes : The CoA adducts of 4-Oxo-4-phenylbut-2-enoates, related to methyl 4-amino-3-hydroxybutanoate hydrochloride, have shown potential as novel inhibitors of MenB in Mycobacterium tuberculosis, offering an approach for developing potent inhibitors of acyl-CoA binding enzymes (Li et al., 2011).
Synthesis of Aminobutyric Acids : A 2016 study outlined a simple and efficient method for preparing 3,4-disubstituted aminobutyric acids, which have promising pharmacological activity (Vasil'eva et al., 2016).
Mapping of Enzyme's Active Site : 4-Amino-2-(substituted methyl)-2-butenoic acids, a group of compounds related to methyl 4-amino-3-hydroxybutanoate hydrochloride, have been identified as substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase, aiding in mapping the enzyme's active site (Silverman, Durkee, & Invergo, 1986).
Safety And Hazards
“Methyl 4-amino-3-hydroxybutanoate hydrochloride” is labeled with the GHS07 pictogram and has the signal word "Warning"1. The hazard statements associated with the compound are H315, H319, and H3351. The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P5011.
Future Directions
I’m sorry, but I couldn’t find specific information on the future directions of “Methyl 4-amino-3-hydroxybutanoate hydrochloride” in the available resources.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and precise information.
properties
IUPAC Name |
methyl 4-amino-3-hydroxybutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTJXLJKGLUWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-hydroxybutanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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